2-Amino-7-(chloromethyl)-3H-pteridin-4-one

説明

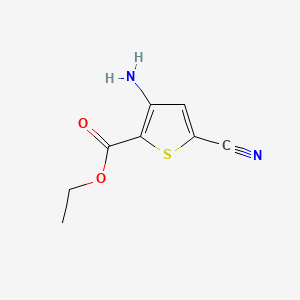

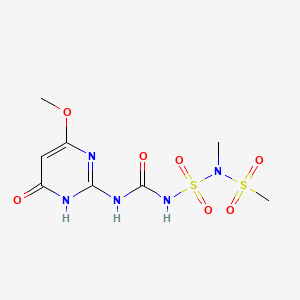

2-Amino-7-(chloromethyl)-3H-pteridin-4-one, also known as Folic Acid Impurity F, is a compound with the molecular formula C7H6ClN5O and a molecular weight of 211.61 . It is used as a pharmaceutical secondary standard and certified reference material .

Molecular Structure Analysis

The molecular structure of 2-Amino-7-(chloromethyl)-3H-pteridin-4-one consists of a pteridinone ring with an amino group at the 2-position and a chloromethyl group at the 7-position . The compound has an average mass of 211.608 Da and a monoisotopic mass of 211.026093 Da .Physical And Chemical Properties Analysis

2-Amino-7-(chloromethyl)-3H-pteridin-4-one is a solid compound with a dark yellow color . It has a melting point of >292°C (dec.) and a predicted boiling point of 370.0±44.0 °C . The compound has a predicted density of 1.91±0.1 g/cm3 . It is slightly soluble in DMSO and methanol when heated .科学的研究の応用

Synthesis and Reactivity

Synthesis and Properties of Substituted Pteridines : Steinlin et al. (2008) explored the synthesis and reactivity in [3+2] cycloadditions of isoxanthopterin N(5)-oxides, leading to a new synthesis of pteridinediones with functionalized side chains at C(6) (Steinlin, Sonati, & Vasella, 2008).

Biosynthesis of Riboflavin : Nielsen and Bacher (1988) provided insights into the biosynthesis of riboflavin, exploring the synthesis of substrates and products of the pyrimidine deaminase and structural analogs (Nielsen & Bacher, 1988).

Crystal Structure and Molecular Studies

Crystal Structure Analysis : Helliwell et al. (1999) confirmed the reaction of pterin 8-oxide with acetyl chloride, analyzing the crystal structure of related pteridine compounds (Helliwell, Dinsmore, Garner, & Joule, 1999).

Mass Spectral Analysis : Williams and Ayling (1973) used mass spectrometry for structural confirmation and purity assessment of substituted pteridines and their reduced analogs, which exhibit cofactor and inhibitory properties with enzymes (Williams & Ayling, 1973).

Biochemical Aspects

Studies on Biologically Active Pteridines : Sugimoto et al. (1979) focused on the synthesis of pyrimidines and pteridines with amino acid residues, exploring their biological activity (Sugimoto, Shibata, Matsuura, & Nagatsu, 1979).

Pyrimidines as Cofactors : Bailey and Ayling (1978) showed that substituted pyrimidines can act as cofactors for phenylalanine hydroxylase, indicating their significant biochemical roles (Bailey & Ayling, 1978).

特性

IUPAC Name |

2-amino-7-(chloromethyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5O/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14/h2H,1H2,(H3,9,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPPYWZHBUBHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-7-(chloromethyl)pteridin-4(1H)-one | |

CAS RN |

1391194-56-1 | |

| Record name | 2-Amino-7-(chloromethyl)-4(3H)-pteridinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR3Q4F7XTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)